molecular formula C28H32O6 B8473745 methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside

methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside

Cat. No.: B8473745
M. Wt: 464.5 g/mol
InChI Key: MOKYEUQDXDKNDX-RKFAPSRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative It is a methylated form of galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the benzyl groups or other substituents.

    Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes. The benzyl groups enhance its binding affinity to the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research .

Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1

InChI Key

MOKYEUQDXDKNDX-RKFAPSRVSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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